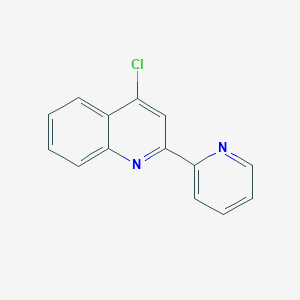

4-Chloro-2-(pyridin-2-yl)quinoline

Description

Historical Context of Quinoline (B57606) Derivatives in Drug Discovery

The journey of quinoline in medicine began with the isolation of quinine (B1679958) from the bark of the Cinchona tree in 1820. researchgate.net This natural product was the first effective treatment for malaria and remained a primary antimalarial drug for over a century. researchgate.net The success of quinine spurred the chemical synthesis and investigation of other quinoline-based compounds. In 1834, quinoline itself was first isolated from coal tar. rsc.org A significant milestone was the synthesis of cinchocaine, the first local anesthetic derived from a quinoline structure. rsc.org The 20th century saw the development of synthetic antimalarial drugs like chloroquine (B1663885) and primaquine, which were crucial in combating malaria. researchgate.netrsc.org This historical success cemented the quinoline core as a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are able to bind to multiple biological targets with high affinity. nih.govtandfonline.com

Importance of the Quinoline Scaffold in Contemporary Medicinal Chemistry and Drug Development

The quinoline nucleus continues to be a highly attractive and frequently utilized scaffold in modern drug design. nih.govfrontiersin.orgresearchgate.net Its versatility allows for functionalization at various positions on the ring, enabling the fine-tuning of pharmacological properties and the creation of diverse compound libraries. frontiersin.orgresearchgate.net Quinoline derivatives have demonstrated a broad spectrum of biological activities, including:

Anticancer: Compounds containing the quinoline moiety have shown efficacy against various cancer cell lines by inducing apoptosis, inhibiting cell migration and angiogenesis, and arresting the cell cycle. researchgate.netresearchgate.net

Antimicrobial: The quinoline scaffold is central to the development of antibacterial agents, such as the fluoroquinolones (e.g., ciprofloxacin), and antifungal compounds. rsc.orgbiointerfaceresearch.com

Antiviral: Researchers have explored quinoline derivatives for their potential to combat various viruses. nih.govresearchgate.net

Antiparasitic: Beyond malaria, quinoline-based drugs have been investigated for their activity against other parasites like Leishmania. nih.gov

Anti-inflammatory: Certain quinoline derivatives have exhibited anti-inflammatory properties. nih.govorientjchem.org

Neurodegenerative Diseases: The scaffold is also being investigated for its potential in treating conditions like Alzheimer's disease. nih.govnih.gov

The ability of the quinoline ring system to interact with various biological targets, including DNA and enzymes, underscores its enduring importance in the quest for new and improved therapeutic agents. researchgate.netnih.gov

Overview of 4-Chloro-2-(pyridin-2-yl)quinoline within the Broader Quinoline Research Landscape

Within the vast family of quinoline derivatives, this compound represents a specific area of chemical exploration. The "4-chloro" substitution is a common feature in quinoline chemistry, often serving as a reactive handle for further synthetic modifications. The presence of a pyridinyl group at the 2-position introduces another heterocyclic ring system, potentially modulating the compound's electronic properties, steric profile, and ability to form hydrogen bonds, all of which can influence its biological activity. Research into compounds with a similar 2-aryl-quinoline-4-carboxylic acid backbone has highlighted their potential as immunosuppressive agents, receptor antagonists, and antiviral and antimicrobial agents. acs.org The study of related structures, such as pyrazolo[4,3-f]quinoline derivatives, has also shown promise in the development of anticancer agents. mdpi.com The investigation of this compound and its analogs contributes to the broader understanding of structure-activity relationships within the quinoline class, paving the way for the rational design of novel bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-pyridin-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2/c15-11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUGBJMXRJXJHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647945 | |

| Record name | 4-Chloro-2-(pyridin-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954225-55-9 | |

| Record name | 4-Chloro-2-(2-pyridinyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954225-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(pyridin-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Pyridin 2 Yl Quinoline and Analogues

Strategic Approaches to Quinoline (B57606) Core Synthesis

The construction of the fundamental quinoline ring system is a critical first step. Both historical and contemporary methods are employed, with the choice often depending on the desired substitution pattern and available starting materials.

Classic Condensation Reactions

Traditional methods for quinoline synthesis rely on the condensation of aniline (B41778) derivatives with carbonyl compounds. These reactions, named after their discoverers, have been foundational in heterocyclic chemistry. organicreactions.org

Pfitzinger Reaction: This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The mechanism begins with the hydrolysis of the isatin's amide bond, followed by the formation of an imine and then an enamine, which subsequently cyclizes and dehydrates to form the quinoline ring. wikipedia.orgijsr.net This method is particularly useful for producing quinolines with a carboxylic acid group at the 4-position, which can be a handle for further functionalization. researchgate.net

Friedländer Synthesis: The Friedländer synthesis is a widely used reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgjk-sci.comresearchgate.net This reaction can be catalyzed by acids or bases, or even proceed thermally. organicreactions.orgresearchgate.net Its operational simplicity and the accessibility of starting materials make it a valuable tool for creating a diverse range of quinoline derivatives. jk-sci.com

Combes Quinoline Synthesis: The Combes synthesis is distinct in its use of an aniline and a β-diketone. wikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form a 2,4-substituted quinoline. wikipedia.orgdrugfuture.com The regioselectivity of the Combes synthesis can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

| Reaction | Key Reactants | Typical Product | Catalyst/Conditions |

|---|---|---|---|

| Pfitzinger | Isatin, Carbonyl compound | Quinoline-4-carboxylic acid | Base (e.g., KOH) |

| Friedländer | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Substituted quinoline | Acid or Base |

| Combes | Aniline, β-Diketone | 2,4-Disubstituted quinoline | Acid |

Modern Catalytic Approaches

Contemporary synthetic chemistry has introduced powerful catalytic methods for quinoline synthesis, offering greater efficiency and functional group tolerance.

Suzuki and Sonogashira Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis. The Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds between an organoboron compound and an organohalide, providing a versatile method for arylating the quinoline scaffold. nih.govacs.org For instance, 3-bromoquinolines can be coupled with various arylboronic acids to produce new arylated quinolines. nih.gov The Sonogashira coupling reaction joins a terminal alkyne with an aryl or vinyl halide. acs.orgresearchgate.net This reaction has been adapted to create quinoline derivatives through a domino process involving the coupling of benzimidoyl chlorides with 1,6-enynes, followed by cyclization. acs.org Modified, copper-free Sonogashira reactions have also been developed for the functionalization of quinoline motifs. researchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The CuAAC "click" reaction is a highly efficient method for forming 1,2,3-triazoles. This reaction can be used to link quinoline moieties with other molecular fragments. beilstein-journals.orgresearchgate.net For example, novel quinolines with a phenyl-1,2,3-triazole unit at the O-4 position have been synthesized using mechanochemical CuAAC, which offers significant rate and yield enhancements over solution-based methods. beilstein-journals.org

| Reaction | Reactants | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound, Organohalide | Palladium catalyst | Carbon-Carbon (Aryl-Aryl) |

| Sonogashira Coupling | Terminal alkyne, Aryl/Vinyl halide | Palladium and Copper (classic) or Palladium only (modified) | Carbon-Carbon (Aryl-Alkyne) |

| CuAAC | Azide, Alkyne | Copper(I) | 1,2,3-Triazole ring |

Synthesis of 2-(pyridin-2-yl)quinoline (B8816189) Derivatives

The synthesis of 2-(pyridin-2-yl)quinoline and its derivatives often involves the coupling of a pre-formed quinoline with a pyridine (B92270) unit or the construction of the quinoline ring with the pyridine substituent already in place. One common approach involves the reaction of 2-aminoaryl ketones with a pyridine-containing carbonyl compound in a Friedländer-type condensation. Another strategy is the palladium-catalyzed cross-coupling of a 2-haloquinoline with a pyridyl organometallic reagent. The specific synthetic route can be tailored to achieve the desired substitution pattern on both the quinoline and pyridine rings. researchgate.netekb.eg

Regioselective Chlorination Strategies at the C4 Position

Introducing a chlorine atom specifically at the C4 position of the quinoline ring is a crucial step in the synthesis of the target compound. This is often achieved through the treatment of a quinolin-4-one precursor with a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.net Another innovative method involves a one-pot synthesis from quinoline N-oxides using sulfonyl chlorides, which can act as both sulfonating and chlorinating agents, leading to C4-chlorinated quinolines. rsc.orgrsc.org The regioselectivity of this chlorination is a key consideration, and various methods have been developed to control the position of halogenation on the quinoline scaffold. acs.orgmdpi.com

Derivatization and Functionalization of the Quinoline Scaffold

The quinoline ring is a versatile scaffold that allows for extensive derivatization to modify its properties. nih.govfrontiersin.org The synthetic versatility of quinoline enables the generation of a large number of structurally diverse derivatives through various substitution reactions. nih.gov Functional groups can be introduced at different positions of the quinoline core to create libraries of compounds for various applications. nih.govmdpi.commdpi.com For example, the introduction of an alkoxy group at the 7-position and a flexible alkylamino side chain at the 4-position of the quinoline nucleus has been explored to enhance certain properties. frontiersin.org

Optimization of Synthetic Pathways and Yield Enhancement Strategies

Significant efforts have been directed towards optimizing the synthesis of quinoline derivatives to improve yields, reduce reaction times, and employ more environmentally friendly conditions. nih.govacs.org The use of microwave irradiation has been shown to be an effective strategy, significantly reducing reaction times and increasing yields in reactions like the Friedländer synthesis and the preparation of cyclometalated iridium complexes. rsc.orgnih.gov The development of solid-phase synthesis methods and the use of polymer-supported catalysts, such as Amberlyst-15, have also been explored to simplify product isolation and improve catalyst reusability. nih.gov Furthermore, the optimization of catalyst systems, such as using specific palladium catalysts and bases in Suzuki and Sonogashira couplings, has been crucial for achieving high yields. acs.orgresearchgate.netacs.org The development of one-pot and multicomponent reactions also contributes to more efficient and atom-economical synthetic routes. mdpi.com

Reactivity and Mechanistic Organic Chemistry of 4 Chloro 2 Pyridin 2 Yl Quinoline

Nucleophilic and Electrophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system in 4-Chloro-2-(pyridin-2-yl)quinoline is susceptible to both nucleophilic and electrophilic substitution reactions, with the electronic properties of the fused ring system directing the regioselectivity of these transformations.

Nucleophilic Aromatic Substitution (SNAr): The quinoline moiety is inherently electron-deficient, a characteristic that is further amplified by the presence of the electronegative nitrogen atom. This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions. In the case of 4-chloroquinolines, the chloro group at the C4 position is a good leaving group, facilitating nucleophilic substitution at this site. Various nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion. For instance, 4-chloroquinolines react with amines to yield 4-aminoquinoline (B48711) derivatives. nih.gov The reaction of 4-chloroquinolines with 1,2,4-triazole (B32235) has been studied under various conditions, demonstrating the influence of acid and base catalysis on the substitution process. researchgate.net

The reactivity of the C2 and C4 positions towards nucleophiles can be influenced by the nature of the substituents on the quinoline ring. While 4-chloroquinoline (B167314) is generally more reactive towards amines than 2-chloroquinoline, the latter can exhibit higher reactivity towards methoxide (B1231860) ions. researchgate.net The presence of the pyridin-2-yl group at the C2 position of this compound will electronically influence the quinoline ring, potentially modulating the reactivity at the C4 position.

Electrophilic Aromatic Substitution: In contrast to nucleophilic substitution, electrophilic substitution on the quinoline ring occurs preferentially on the benzene (B151609) ring portion (the carbocycle), which is more electron-rich than the pyridine (B92270) ring. quimicaorganica.org The directing influence of the fused pyridine ring favors substitution at positions C5 and C8. quimicaorganica.org This preference is attributed to the greater stability of the resulting cationic intermediates (Wheland intermediates). quimicaorganica.org Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. The specific conditions required for these reactions and the precise regiochemical outcome can be influenced by the substituents already present on the quinoline ring.

Reactivity Profile of the Chloro Substituent at C4

The chlorine atom at the C4 position of this compound is a key reactive site, primarily participating in nucleophilic substitution reactions. This reactivity is a consequence of the electron-withdrawing nature of the quinoline ring nitrogen, which activates the C4 position towards nucleophilic attack.

The chloro group can be displaced by a wide range of nucleophiles. For example, reactions with amines, such as mono- and dialkylamines, lead to the formation of the corresponding 4-aminoquinoline derivatives. nih.gov Similarly, reaction with hydrazine (B178648) hydrate (B1144303) can replace the chloro group with a hydrazinyl moiety. rsc.org The reaction of 4-chloro-8-methylquinolin-2(1H)-one with various nucleophiles has been shown to yield 4-sulfanyl, 4-hydrazino, 4-azido, and 4-amino derivatives. mdpi.com

The efficiency of these substitution reactions can be influenced by the reaction conditions, including the solvent, temperature, and the presence of catalysts. For instance, the synthesis of 2-chloro-4-aminoquinazolines from 2,4-dichloroquinazolines, a related heterocyclic system, demonstrates that substitution at the C4 position is generally favored and can be achieved under milder conditions than substitution at the C2 position. nih.gov This highlights the enhanced reactivity of the C4 position in such N-heterocyclic systems.

Below is a table summarizing some nucleophilic substitution reactions at the C4 position of chloroquinolines:

| Nucleophile | Product Type | Reference |

| Amines | 4-Aminoquinolines | nih.gov |

| Hydrazine | 4-Hydrazinylquinolines | rsc.org |

| Thiols | 4-Sulfanylquinolines | mdpi.com |

| Azides | 4-Azidoquinolines | researchgate.net |

| 1,2,4-Triazole | 4-(1H-1,2,4-triazol-1-yl)quinolines | researchgate.net |

Reactivity of the Pyridin-2-yl Moiety

The pyridin-2-yl substituent at the C2 position of the quinoline ring also possesses its own characteristic reactivity, which can be influenced by the electronic interplay with the quinoline core.

Nucleophilic Substitution on the Pyridine Ring: Similar to the quinoline ring, the pyridine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. The presence of the quinoline moiety can further modulate this reactivity. Nucleophilic substitution on the pyridine ring would typically occur at positions ortho and para to the nitrogen atom.

Electrophilic Substitution on the Pyridine Ring: Electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. When it does occur, it requires harsh conditions and typically directs the incoming electrophile to the C3 and C5 positions. The attachment to the quinoline ring at the C2 position might further deactivate the pyridine ring towards electrophilic attack.

Metal-Catalyzed Cross-Coupling Reactions: The pyridin-2-yl group can participate in various metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed reactions could be employed to introduce new substituents onto the pyridine ring. The nitrogen atom of the pyridine can also act as a coordinating ligand for transition metals, influencing the catalytic cycle and the outcome of the reaction.

Cyclization and Rearrangement Reactions Involving the Quinoline System

The this compound scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems through cyclization reactions. These reactions often involve the reactive chloro group at C4 and a suitably positioned functional group.

For instance, 2-chloroquinoline-3-carbonitriles can undergo base-catalyzed cyclization with guanidine (B92328) hydrochloride to rapidly synthesize 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones. researchgate.net This type of reaction, where a new ring is fused to the quinoline core, is a powerful tool for building molecular complexity. Similarly, treatment of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with hydrazine hydrate leads to a ring-opening-ring-closure (RORC) reaction, resulting in the formation of a pyrazolone (B3327878) fused to the quinoline system. researchgate.net

Rearrangement reactions involving the quinoline skeleton are also known. While specific examples for this compound are not detailed in the provided context, quinoline derivatives can undergo various rearrangements under specific conditions, often promoted by acid or heat.

The following table provides examples of cyclization reactions involving quinoline derivatives:

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 2-Chloroquinoline-3-carbonitriles | Guanidine hydrochloride, t-BuOK | 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones | Cyclization | researchgate.net |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Hydrazine hydrate | Pyrazolo[4,3-c]quinolinone derivative | Ring-Opening-Ring-Closure | researchgate.net |

Identification of Chemically Reactive Sites through Computational and Experimental Means

Both computational and experimental methods are invaluable for identifying and understanding the chemically reactive sites of this compound.

Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for predicting the reactivity of molecules. By calculating parameters such as electrostatic potential maps, frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors, researchers can identify the most likely sites for nucleophilic and electrophilic attack. dntb.gov.ua For example, in the related 2,4-dichloroquinazoline (B46505) system, DFT calculations have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack, which aligns with experimental observations of regioselective substitution at this position. nih.gov Similar calculations on this compound would likely confirm the high reactivity of the C4 position towards nucleophiles. Electrostatic potential maps can also reveal regions of positive and negative potential, indicating sites prone to nucleophilic and electrophilic interactions, respectively. dntb.gov.ua

Experimental Studies: Experimental techniques provide direct evidence of chemical reactivity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry, are used to characterize the products of chemical reactions, thereby confirming the site of reaction. dntb.gov.ua For example, 2D-NMR techniques can be used to definitively determine the position of substitution on the quinoline ring. nih.gov X-ray crystallography provides precise information about the three-dimensional structure of the molecule and its reaction products, offering insights into bond lengths, bond angles, and intermolecular interactions that can influence reactivity. dntb.gov.ua

By combining computational predictions with experimental verification, a comprehensive understanding of the reactivity of this compound can be achieved, guiding the design of new synthetic routes and the development of novel compounds with desired properties.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-Chloro-2-(pyridin-2-yl)quinoline, both ¹H and ¹³C NMR have been employed to assign the chemical environment of each proton and carbon atom.

¹H NMR: In the proton NMR spectrum, the aromatic protons of the quinoline (B57606) and pyridine (B92270) rings typically appear in the downfield region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants provide detailed information about the substitution pattern and connectivity of the atoms. For instance, in related quinoline derivatives, protons on the quinoline ring have been observed at δ 8.17–8.10 (m, 2H), 8.09–8.03 (m, 2H), 7.80–7.65 (m, 3H), and 7.53–7.41 (m, 3H) in CDCl₃. rsc.org The protons on the pyridine ring also exhibit characteristic shifts.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The carbon atoms of the quinoline and pyridine rings resonate at distinct chemical shifts. For a similar compound, 2-(4-chlorophenyl)quinoline, the carbon signals were observed at δ 155.8, 148.1, 137.9, 136.8, 135.4, 129.8, 129.6, 128.9, 128.7, 127.4, 127.1, 126.4, and 118.4 in CDCl₃. rsc.org The presence of the chlorine atom and the nitrogen atoms in the heterocyclic rings influences the electronic environment and thus the chemical shifts of the nearby carbon atoms.

Table 1: Representative NMR Data for Related Quinoline Derivatives

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ¹H | 7.41-8.17 |

| ¹³C | 118.4-155.8 |

Data obtained in CDCl₃ for a structurally similar compound. rsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, characteristic vibrational bands confirm the presence of the quinoline and pyridine ring structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization.

For this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight. The fragmentation of related quinoline derivatives often involves the loss of small molecules or radicals. For example, quinoline itself is known to lose HCN from the molecular ion. chempap.org In substituted quinolines, the fragmentation pathways can be influenced by the nature and position of the substituents. The presence of the chlorine atom would also be evident from the isotopic pattern of the molecular ion peak, with the characteristic M and M+2 peaks in an approximate 3:1 ratio. Studies on pyridazino-quinolines have shown complex fragmentation with several cross-ring fissions. nih.gov

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Structure Determination

X-ray diffraction (XRD) on single crystals provides the most definitive three-dimensional structural information of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. Quinoline and its derivatives are known to be chromophoric and often fluorescent.

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the solvent polarity and the nature of the substituents. researchgate.netnih.gov For quinoline itself, absorption maxima are observed in the UV region. nist.gov

Furthermore, many quinoline derivatives exhibit fluorescence. nih.govdergipark.org.tr The emission properties, including the wavelength of maximum emission and the quantum yield, are dependent on the molecular structure and the surrounding environment. For instance, 4-Phenyl-2-(2′-pyridyl) quinoline has been investigated as a fluorescent probe. researchgate.net The presence of the chlorine atom and the pyridyl substituent in this compound will influence its electronic structure and, consequently, its absorption and emission properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and understanding its electronic characteristics. For quinoline (B57606) derivatives, DFT methods like B3LYP are commonly employed with various basis sets (e.g., 6-31G(d,p) or 6-311G++(d,p)) to achieve a balance between accuracy and computational cost.

The geometry optimization process for a molecule like 4-Chloro-2-(pyridin-2-yl)quinoline would involve starting with an initial guess of the structure and iteratively solving the electronic Schrödinger equation to find the minimum energy conformation. This process yields key structural parameters. In related chloroquinoline compounds, the quinoline ring system is often found to be nearly planar or slightly distorted. nih.govnih.gov For instance, in the crystal structure of (η6-Benzene)chlorido[2-(pyridin-2-yl)quinoline-κ2N,N′]ruthenium(II) tetrafluoridoborate, the 2-(pyridin-2-yl)quinoline (B8816189) ligand coordinates to the metal center, and its geometry is well-defined. nih.gov

The planarity between the quinoline and pyridine (B92270) rings is a critical aspect. The dihedral angle between these two aromatic systems would be a key output of the geometry optimization. In similar structures, these rings can be twisted relative to each other. For example, in quinolin-8-yl 4-chlorobenzoate (B1228818), an orthogonal orientation between the quinoline and 4-chlorobenzoate rings was observed in the solid state. dntb.gov.uamdpi.com DFT calculations help rationalize whether this conformation is an intrinsic property of the molecule or a result of crystal packing forces.

The electronic structure analysis provides information on the distribution of electrons within the molecule, which is crucial for understanding its properties and reactivity.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment (e.g., a solvent or a biological receptor). This method solves Newton's equations of motion for a system of atoms and molecules.

For this compound, an MD simulation would reveal how the molecule behaves in solution. Key aspects to be analyzed would include the rotational freedom around the single bond connecting the quinoline and pyridine rings. This would help identify the most populated conformations and the energy barriers between them.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting and validating experimental spectra.

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The calculated values, when compared with experimental data, can confirm the molecular structure. For example, in studies of quinolin-8-yl 4-chlorobenzoate, DFT calculations have been used to assign proton and carbon signals, noting that the H-2 proton of the pyridine ring is typically the most deshielded due to its proximity to the nitrogen atom. mdpi.com Similar calculations for 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives have also shown good correlation between computed and experimental NMR and IR data. acs.org

Theoretical IR spectra can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the vibrational frequencies and their corresponding intensities. The calculated spectrum helps in assigning the vibrational modes observed in the experimental FT-IR spectrum. For instance, characteristic peaks for C-Cl, C=N, and C=C stretching vibrations can be precisely assigned.

Table 1: Illustrative Comparison of Experimental and Theoretical Spectroscopic Data for a Related Quinoline Derivative (Note: This table is illustrative and based on data for analogous compounds, as direct data for this compound is not available.)

| Spectroscopic Technique | Parameter | Experimental Value (ppm or cm⁻¹) | Theoretical Value (ppm or cm⁻¹) | Reference Compound |

|---|---|---|---|---|

| ¹H NMR | H-2 (Pyridine) | ~8.8 | ~8.7 | Quinolin-8-yl 4-chlorobenzoate mdpi.com |

| ¹³C NMR | C-4 (Quinoline-Cl) | - | - | - |

| FT-IR | C=N Stretch | ~1600 | ~1610 | 2-(4-Bromophenyl)quinoline-4-carbohydrazide acs.org |

| FT-IR | C-Cl Stretch | ~750 | ~755 | Quinolin-8-yl 4-chlorobenzoate dntb.gov.ua |

Analysis of Noncovalent Interactions (e.g., Hirshfeld Surface Analysis)

Noncovalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, are crucial in determining the supramolecular assembly and crystal packing of molecules. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions in a crystal lattice.

This analysis maps properties like dᵢ (distance from the surface to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface) onto the molecular surface. The resulting 3D surface and 2D fingerprint plots provide a detailed picture of the types and relative importance of different intermolecular contacts.

For a molecule like this compound, Hirshfeld analysis would likely reveal several key interactions. Studies on analogous compounds like 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline show that H···H, C···H, and Cl···H contacts are significant contributors to the crystal packing. nih.gov In quinolin-8-yl 4-chlorobenzoate, C-H···N, C-H···O, Cl···π, and π···π interactions were identified. dntb.gov.uamdpi.com The presence of the chlorine atom and the two aromatic rings in this compound suggests that C-H···Cl, C-H···N, and π-π stacking interactions would be prominent in its crystal structure.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Chloroquinoline Compound (Data based on 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline) nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 35.5 |

| C···H/H···C | 33.7 |

| Cl···H/H···Cl | 12.3 |

| N···H/H···N | 9.5 |

Frontier Molecular Orbital (FMO) Theory for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A small HOMO-LUMO gap generally implies high chemical reactivity, low kinetic stability, and high polarizability. For this compound, DFT calculations would be used to determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is expected to be localized primarily on the more electron-rich regions of the aromatic rings, while the LUMO would be distributed over the electron-deficient parts.

In studies of related quinoline derivatives, the HOMO-LUMO gap has been correlated with their electronic and optical properties. nih.govmdpi.com For instance, a smaller energy gap is often associated with enhanced non-linear optical (NLO) properties. nih.gov

Table 3: Calculated FMO Parameters for a Related Pyranoquinoline Derivative (Data based on 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2- c]Quinoline-2,5-Dione) nanobioletters.com

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | - |

| E_LUMO | - |

| HOMO-LUMO Gap (ΔE) | 3.78 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the electron density surface. MEP maps are invaluable for predicting sites of electrophilic and nucleophilic attack.

In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of both the quinoline and pyridine rings, as they possess lone pairs of electrons. These sites would be the primary targets for electrophiles. The area around the chlorine atom might show a region of positive potential (a "σ-hole"), making it a potential site for certain interactions. dntb.gov.uamdpi.com The hydrogen atoms bonded to the aromatic rings would exhibit positive potential. This analysis helps in understanding the molecule's intermolecular interactions and its reactivity in chemical reactions.

Investigation of Non-linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. Computational chemistry provides a means to predict these properties, including the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ).

The NLO properties of quinoline derivatives have been investigated theoretically. nih.govmdpi.comnih.govnanobioletters.com These studies often involve DFT calculations to determine the response of the molecule to an external electric field. A large difference in the dipole moment between the ground and excited states, often facilitated by intramolecular charge transfer (ICT) from a donor to an acceptor part of the molecule, can lead to a significant NLO response.

For this compound, the pyridine and quinoline moieties can act as acceptor units. The presence of the chloro group can also influence the electronic distribution. Theoretical calculations of its hyperpolarizability would indicate its potential as an NLO material. For comparison, studies on other chloro-imidazo[1,2-a]pyridine derivatives have shown how molecular structure influences NLO properties. ymerdigital.com

Thermodynamic Property Calculations

Theoretical calculations of thermodynamic properties are crucial for understanding the stability and reactivity of a molecule. These calculations, often performed using density functional theory (DFT) and other quantum mechanical methods, can predict parameters such as enthalpy of formation, Gibbs free energy, and entropy.

Despite the recognized importance of such data, a comprehensive search of the available scientific literature did not yield specific studies focused on the thermodynamic property calculations for this compound. While computational studies on various other quinoline derivatives have been reported, providing insights into their molecular geometry and vibrational frequencies, specific thermodynamic data for the title compound remains an area for future investigation.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand the interaction between a ligand and its protein target at the atomic level. Such studies can elucidate the binding affinity and the key interacting residues, guiding the development of more potent and selective inhibitors.

However, based on a thorough review of existing research, specific molecular docking studies for this compound against the targets listed below have not been reported in the scientific literature. The following subsections summarize the absence of these specific computational investigations.

No molecular docking studies were found for this compound with DNA Gyrase.

There are no available molecular docking reports for this compound with Lanosterol 14α-Demethylase.

Computational investigations into the binding of this compound to Aurora A Kinase have not been identified.

No specific molecular docking analyses of this compound with Estrogen Receptor alpha were found in the reviewed literature.

There is a lack of reported molecular docking studies for this compound with the Epidermal Growth Factor Receptor (EGFR).

No molecular docking simulations of this compound with the NADPH Oxidase Protein have been reported.

Investigations into the molecular interactions between this compound and the Bcl-2 protein via molecular docking are not present in the current body of scientific literature.

Pharmacological Profile and Biological Activities

Comprehensive Assessment of Structure-Activity Relationships (SAR)

The biological efficacy of quinoline-based compounds is intricately linked to their structural features. The following subsections explore how modifications to the 4-Chloro-2-(pyridin-2-yl)quinoline scaffold influence its pharmacological activity.

Impact of Substitution Patterns on Biological Efficacy

The core structure of quinoline (B57606), a fusion of a benzene (B151609) and a pyridine (B92270) ring, offers a versatile scaffold for medicinal chemists. nih.govrsc.org The biological activity of quinoline derivatives is highly dependent on the nature and position of various substituents. amazonaws.comnih.gov For instance, the introduction of different functional groups can significantly alter the compound's interaction with biological targets, thereby affecting its therapeutic efficacy.

Interactive Table: Impact of Substitutions on Anticancer Activity of Quinoline Derivatives

| Compound | Substitution | Cancer Cell Line | Activity | Reference |

|---|---|---|---|---|

| Quinoline-chalcone hybrids | Chalcone moiety | MCF-7 (Breast) | Potential anticancer agents | amazonaws.com |

| Chloroquinoline-benzenesulfonamide hybrids | Benzenesulfonamide moiety | Lung, HeLa, Colorectal, Breast | Good cytotoxic activity | nih.gov |

| 7-Chloro-4-(piperazin-1-yl)quinoline derivatives | Piperazin-1-yl at C4 | MCF-7 (Breast) | Higher cytotoxicity than doxorubicin | nih.gov |

Role of the Chloro Group at C4 in Modulating Activity

The presence and position of a chloro group on the quinoline ring are critical determinants of biological activity. While the focus of this article is on a C4-chloro substitution, it is informative to consider the broader context of chloro-substituted quinolines. For example, in the well-known antimalarial drug chloroquine (B1663885), the 7-chloro group is essential for its activity. acs.orgyoutube.com This group is believed to be crucial for the inhibition of β-hematin formation, a key process in the malaria parasite's survival. acs.org

Influence of the Pyridin-2-yl Moiety on Potency and Selectivity

The pyridin-2-yl substituent at the C2 position of the quinoline ring is a key pharmacophoric feature that significantly influences the compound's potency and selectivity. rsc.org Pyridine itself is a fundamental scaffold in numerous FDA-approved drugs and is known for its ability to engage in various biological interactions. rsc.org

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. rsc.org The fusion of a pyridine and a quinoline moiety can result in hybrid compounds with enhanced biological activities, including anticancer and antimalarial effects. rsc.orgnih.gov The relative orientation of the pyridine and quinoline rings can also impact the molecule's ability to fit into the binding pockets of target enzymes or receptors. researchgate.net

Stereochemical Considerations in Biological Activity

While specific stereochemical studies on this compound are not extensively reported in the provided search results, stereoisomerism is a known factor that can influence the biological activity of quinoline derivatives. nih.gov The three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with chiral biological macromolecules like enzymes and receptors. For some quinoline derivatives, different stereoisomers have been shown to exhibit varying levels of pharmacological activity. nih.gov Therefore, it is a crucial aspect to consider in the design and development of new therapeutic agents based on this scaffold.

Mechanistic Investigations of Biological Actions

Understanding the molecular mechanisms by which this compound and its analogs exert their effects is crucial for their development as therapeutic agents. The following subsection focuses on their anticancer mechanisms.

Anticancer Mechanisms: Apoptosis Induction, Cell Cycle Modulation, Angiogenesis Inhibition, DNA Intercalation

Quinoline derivatives have been shown to exert their anticancer effects through a variety of mechanisms. nih.gov

Apoptosis Induction: Several studies have demonstrated that quinoline-based compounds can induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.govnih.gov For instance, certain pyridine-quinoline hybrids have been shown to induce apoptosis and activate caspases 3/7 in liver cancer cells. nih.gov Similarly, novel 7-chloro-(4-thioalkylquinoline) derivatives have been found to induce apoptosis in leukemic cancer cells. nih.gov The induction of apoptosis is a highly sought-after characteristic for anticancer drugs as it leads to the selective elimination of cancer cells.

Cell Cycle Modulation: Disruption of the normal cell cycle is a hallmark of cancer. Some quinoline derivatives have been found to arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation. nih.govnih.govmdpi.com For example, some 7-chloro-(4-thioalkylquinoline) derivatives cause an accumulation of cells in the G0/G1 phase. nih.gov Another study on a 2-chloro-indolo[2,3-b]quinoline derivative showed that it could arrest the cell cycle in the G2/M phase in colorectal cancer cells. nih.gov

Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Some quinoline derivatives, such as clioquinol (B1669181) (a quinoline derivative), have been shown to inhibit angiogenesis by promoting the degradation of vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov This inhibition of blood vessel formation can effectively starve the tumor of essential nutrients and oxygen.

DNA Intercalation: Some quinoline derivatives are known to exert their cytotoxic effects by intercalating into the DNA double helix. researchgate.net This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. While not explicitly detailed for this compound in the provided results, DNA binding is a recognized mechanism for other quinoline-based anticancer agents. nih.govnih.gov Molecular docking studies of some quinoline-based dihydrazone derivatives suggest they can bind with DNA via partial insertion. nih.gov

Interactions with Specific Biomolecular Targets: Enzyme Inhibition

The chemical compound this compound and its derivatives have demonstrated significant interactions with a variety of biomolecular targets, showcasing their potential as inhibitors of several key enzymes involved in disease progression.

Tyrosine Kinases (EGFR, HER-2): While direct inhibition of EGFR and HER-2 by this compound is not explicitly detailed in the provided context, the broader class of quinoline derivatives has been extensively studied for this activity. For instance, 2-chloro-4-anilino-quinazolines have been designed and evaluated as dual inhibitors of both EGFR and VEGFR-2, which are critical targets in cancer therapy. researchgate.net The rationale behind targeting both is to achieve a synergistic antitumor effect and potentially prevent the development of drug resistance. researchgate.net

Topoisomerase: A derivative of quinoline, IND-2 (4-chloro-2-methylpyrimido[1″,2″:1,5]pyrazolo[3,4-b]quinolone), has been shown to inhibit the proliferation of prostate cancer cells by, among other mechanisms, inhibiting topoisomerase II. researchgate.net This enzyme is crucial for managing DNA topology during replication and transcription, and its inhibition can lead to cancer cell death. researchgate.net

Tubulin Polymerization: Several studies have highlighted the role of quinoline derivatives as inhibitors of tubulin polymerization, a critical process for cell division. These compounds often act at the colchicine (B1669291) binding site on tubulin. researchgate.netnih.govnih.govacs.org For example, certain 4-(N-cycloamino)quinazolines have been identified as a new class of tubulin inhibitors. acs.org The inhibition of tubulin polymerization disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. researchgate.netnih.gov The inhibitory activity of some of these compounds is comparable to that of potent natural antimitotic agents like colchicine and combretastatin (B1194345) A-4 (CA-4). nih.govacs.org

Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. nih.govnih.gov The inhibition of DHODH can deplete the pyrimidine (B1678525) pool, thereby halting the proliferation of rapidly dividing cells like cancer cells. nih.govnih.govnih.gov While direct inhibition by this compound isn't specified, the quinoline core is a feature of known DHODH inhibitors. nih.gov For instance, brequinar, a 4-quinolinecarboxylic acid derivative, is a well-known DHODH inhibitor. nih.gov

PI3Kα/mTOR: The PI3K/mTOR signaling pathway is frequently overactivated in cancer, making it a prime target for therapeutic intervention. nih.govnih.govacs.orgacs.org Several quinoline derivatives have been developed as potent dual inhibitors of PI3K and mTOR. nih.govnih.gov For example, dactolisib (B1683976) (NVP-BEZ235), an imidazo[4,5-c]quinoline derivative, is a widely studied PI3K/mTOR inhibitor. nih.gov The quinoline ring is a common structural feature in many PI3K inhibitors, and modifications to this core can fine-tune the inhibitory activity and selectivity for different PI3K isoforms and mTOR. nih.govnih.gov

Membrane Interactions and Cellular Uptake Mechanisms

The precise mechanisms of membrane interaction and cellular uptake for this compound are not extensively detailed in the provided search results. However, some insights can be gleaned from the behavior of related quinoline compounds. For instance, some quinoline-based efflux pump inhibitors are thought to act by disrupting, permeabilizing, or depolarizing the bacterial membrane, which in turn enhances the penetration of antibiotics into the bacterial cells. nih.gov Additionally, the lipophilicity of quinoline derivatives, a key factor in membrane permeability, has been a subject of study, with analyses showing that substitutions on the quinoline ring can significantly alter this property. nih.gov

Therapeutic Potential across Disease Areas

The versatile pharmacological profile of this compound and its analogs has led to the exploration of their therapeutic potential in a wide range of diseases.

Oncological Applications: Efficacy Against Various Human Cancer Cell Lines

Derivatives of this compound have demonstrated significant anticancer activity against a broad spectrum of human cancer cell lines.

Breast Cancer: Quinoline derivatives have shown efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.govnih.gov For example, a quinazoline-chalcone derivative exhibited potent antiproliferative activity against MCF7 cells. nih.gov

Colon Cancer: Colon cancer cell lines, including Caco-2 and HCT-116, have been shown to be susceptible to the cytotoxic effects of quinoline compounds. nih.govnih.gov

Lung Cancer: Certain 2-phenyl-4-quinolone derivatives have demonstrated potent cytotoxicity against human lung carcinoma cell lines like A-549. nih.gov

Renal Cancer: The NCI-60 screen has identified 7-chloroquinolinehydrazones as having cytotoxic activity against renal cancer cell lines. nih.gov

Cervical Cancer: A series of 4,5-diaryl-2-aminoimidazoles, which can be considered analogs of quinoline-based compounds, showed good activity against the HeLa human cervical cancer cell line. nih.gov

Prostate Cancer: Prostate cancer cell lines, including PC-3 and DU-145, have been a significant target for quinoline-based therapies. researchgate.netnih.gov For instance, the quinoline derivative IND-2 significantly inhibited the proliferation of PC-3 and DU-145 cells. researchgate.net

Melanoma: Quinoline derivatives have been investigated for their anti-melanoma activity. nih.govnih.gov 7-Chloroquinolinehydrazones have shown cytotoxic potential against melanoma cell lines in the NCI-60 screen. nih.gov

| Cancer Type | Cell Line | Compound/Derivative Class | Observed Effect | Reference |

|---|---|---|---|---|

| Breast | MCF-7, MDA-MB-231 | Quinoline-chalcones, 4,5-diaryl-2-aminoimidazoles | Antiproliferative activity, Cytotoxicity | nih.govnih.gov |

| Colon | Caco-2, HCT-116 | Pyridine-quinoline hybrids, Quinazoline-chalcones | Anticancer activity, Antiproliferative activity | nih.govnih.gov |

| Lung | A-549 | 2-phenyl-4-quinolones | Potent cytotoxicity | nih.gov |

| Renal | Various | 7-chloroquinolinehydrazones | Cytotoxic activity | nih.gov |

| Cervical | HeLa | 4,5-diaryl-2-aminoimidazoles | Good activity | nih.gov |

| Prostate | PC-3, DU-145 | Pyridine-quinoline hybrids, IND-2 | Anticancer activity, Inhibition of proliferation | researchgate.netnih.gov |

| Melanoma | LOX IMVI, Various | Quinoline derivatives, 7-chloroquinolinehydrazones | Antitumor activity, Cytotoxic activity | nih.govnih.gov |

Antimicrobial Activities: Antibacterial and Antifungal Spectrum

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.

Antibacterial Activity: 4-chloro-2-phenyl quinoline derivatives have been synthesized and shown to possess significant inhibitory activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi) bacteria. ajrconline.org Some of these derivatives were even active against multidrug-resistant strains of S. aureus. ajrconline.org Other studies have also reported the antibacterial activity of various quinoline derivatives against a range of bacteria. nih.govnih.govacs.org

Neuropharmacological Activities (e.g., Anticonvulsant, Antihypertensive)

There is currently no specific information available in the searched scientific literature regarding the neuropharmacological activities of this compound. Studies on related quinoline compounds have suggested potential for activities such as anticonvulsant and antihypertensive effects. For instance, various quinoline derivatives have been investigated for their impact on the central nervous system. biointerfaceresearch.com However, dedicated studies to evaluate whether this compound exhibits anticonvulsant, antihypertensive, or other neuropharmacological properties have not been identified in the provided search results.

Cytotoxicity and Selectivity Profiling against Normal Cells

Information regarding the cytotoxicity and selectivity profiling of this compound against normal cells is not available in the provided search results. The cytotoxicity of quinoline derivatives is an active area of research, with many studies focusing on their potential as anticancer agents. nih.govnih.govmdpi.com These investigations often involve assessing the cytotoxic effects of new compounds on various cancer cell lines and, in some cases, comparing these effects to the impact on normal, healthy cells to determine selectivity. nih.gov However, specific data from such studies for this compound, including IC50 values or selectivity indices against any normal cell lines, could not be found in the provided search results.

Q & A

Q. What are the most reliable synthetic routes for 4-Chloro-2-(pyridin-2-yl)quinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via:

- Vilsmeier-Haack Reaction : Reacting 4-chloro-2-methylquinoline with Vilsmeier-Haack reagent (POCl₃/DMF) to introduce formyl groups, followed by nucleophilic substitution with pyridine derivatives .

- InCl₃-Promoted Cyclization : Using InCl₃ in green solvents (e.g., ethanol/water) to promote heterocyclic ring formation. Yields range from 70–85% depending on substituent reactivity .

- Pyrazolyl Substitution : Reacting 4-chloro-2-aminocarbonyl intermediates with phenylhydrazine in acetic acid (24 h, RT), achieving ~87% yield .

Key Considerations : Optimize temperature (60–100°C) and catalyst loading (5–10 mol% InCl₃) to minimize side products like dehalogenated byproducts.

Q. How can structural characterization challenges (e.g., tautomerism or crystallinity) be addressed for this compound?

- Methodological Answer :

- XRD with SHELX Refinement : Use SHELXL for small-molecule crystallography to resolve ambiguities in bond lengths/angles. For example, the pyridinyl-quinoline dihedral angle (12–15°) impacts π-π stacking .

- NMR Spectral Analysis : Assign peaks using 2D NMR (HSQC, HMBC) to distinguish between C4-Cl and pyridinyl protons. For 4-Chloro-2-(3'-phenyl-pyrazolyl) derivatives, δ ~6.3–7.9 ppm (aromatic) and δ ~2.1 ppm (methyl) are diagnostic .

Data Table :

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| C8-H (quinoline) | 7.61 | d (J=6.4 Hz) | Isolated aromatic proton |

| Pyridinyl C4-H | 6.32 | s | Non-coupled pyridine proton |

| Pyrazolyl C4'-H | 6.93 | t (J=7.2 Hz) | Coupled to adjacent protons |

Q. What are the recommended protocols for handling hazardous intermediates (e.g., chlorinated byproducts) during synthesis?

- Methodological Answer :

- Safety Measures : Use fume hoods, nitrile gloves, and gas traps for POCl₃. Neutralize waste with 10% NaOH before disposal .

- Real-Time Monitoring : Employ TLC or inline IR to detect intermediates like 4-chloro-2-carbaldehyde, reducing exposure risks .

Advanced Research Questions

Q. How does the electronic nature of substituents on the pyridine ring influence coordination chemistry with transition metals?

- Methodological Answer :

- Rhenium(I) Complexes : The pyridinyl N atom coordinates with Re(CO)₃ cores, forming octahedral geometries. Electron-withdrawing groups (e.g., Cl) enhance Lewis acidity, increasing stability (log K = 4.2–5.8) .

- Anticancer Activity : fac-[Re(CO)₃(2-(pyridin-2-yl)quinoline)(Pz)] complexes show IC₅₀ = 2.1–8.7 µM against MDA-MB-231 cells. Substituents at C3/C5 of pyridine modulate cellular uptake .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for derivatives?

- Methodological Answer :

- Metabolic Stability : Introduce PEGylated groups to reduce hepatic clearance. For example, 4-Chloro-2-(5'-methyl-pyrazolyl) derivatives show 3x longer half-life in murine models .

- Dosage Optimization : Use pharmacokinetic modeling (e.g., Compartmental Analysis) to align in vitro IC₅₀ (e.g., 10 µM) with plasma Cmax (e.g., 8.5 µM at 50 mg/kg) .

Q. How can computational methods predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer :

- DFT Calculations : At the B3LYP/6-311+G(d,p) level, the C6 position has the lowest Fukui electrophilicity index (f⁻ = 0.12), favoring nitration at C6 over C5/C7 .

- MD Simulations : Solvent effects (e.g., DMF vs. toluene) alter transition-state energies by ~5 kcal/mol, guiding solvent choice for regiocontrol .

Data Contradiction Analysis

Q. Why do reported melting points vary for this compound derivatives (e.g., 62–64°C vs. 85–87°C)?

- Methodological Answer : Variations arise from:

- Polymorphism : Slow cooling (0.5°C/min) yields thermodynamically stable Form I (mp 85–87°C), while rapid cooling favors metastable Form II (mp 62–64°C) .

- Impurity Profiles : HPLC-MS reveals up to 5% des-chloro byproducts in low-melting batches, reducing observed mp .

Environmental and Toxicity Considerations

Q. What are the environmental persistence and degradation pathways of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.